5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1h,3h,5h)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method includes the reaction of 3-methylbutyl aldehyde with phenylurea in the presence of a strong acid catalyst, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylbutyl groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Amobarbital: A barbiturate derivative with similar structural features but different biological activities.
Phenobarbital: Another barbiturate with sedative and anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness
5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike other barbiturates, this compound may exhibit unique interactions with molecular targets, leading to different pharmacological effects.
Properties
CAS No. |
56383-72-3 |
---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-(3-methylbutyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)8-9-15(11-6-4-3-5-7-11)12(18)16-14(20)17-13(15)19/h3-7,10H,8-9H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
AETQERGIHRUULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.